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Compound of Interest

1-(4-Chloro-3-
Compound Name:
methylphenyl)ethanone

Cat. No.: B154754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-(4-Chloro-3-methylphenyl)ethanone, a key intermediate in various chemical syntheses.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable insights for its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 1-(4-Chloro-3-methylphenyl)ethanone.

Table 1: *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.82 d 1H Ar-H
7.74 dd 1H Ar-H
7.42 d 1H Ar-H
2.56 s 3H -C(O)CHs
241 S 3H Ar-CHs

Solvent: CDCls, Reference: TMS (6 0.00 ppm)

« 13
Chemical Shift (8) ppm Assignment
196.8 C=0
137.3 Ar-C
135.8 Ar-C
134.7 Ar-C
130.6 Ar-CH
128.5 Ar-CH
126.8 Ar-CH
26.5 -C(O)CHs
20.8 Ar-CHs

Solvent: CDCl3

Table 3: FT-IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~1685 Strong C=0 stretch (ketone)

~1605, ~1558 Medium-Strong C=C stretch (aromatic)

~1260 Strong C-C(=0)-C stretch

~830 Strong C-Cl stretch
Table 4: Mass Spectrometry Data

mlz Relative Intensity (%) Assignment

168 ~50 [M]* (Molecular lon)

170 ~16 [M+2]* (Isotope Peak)

153 100 [M-CHs]* (Base Peak)

125 ~30 [M-CHsCOJ*

97 ~20

77 ~25 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-(4-Chloro-3-methylphenyl)ethanone (typically 5-10 mg for *H NMR and 20-50
mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)

containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5

mm NMR tube.
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e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width,
an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient
number of scans are acquired to ensure a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same instrument, typically
at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify
the spectrum. Due to the lower natural abundance and sensitivity of the *3C nucleus, a larger
number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid 1-(4-Chloro-3-methylphenyl)ethanone can be obtained using the
Attenuated Total Reflectance (ATR) technigue. A small amount of the solid sample is placed
directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample
and the crystal surface. The spectrum is typically recorded over a range of 4000-400 cm~* by
co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal is recorded prior to the sample measurement and
automatically subtracted.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron
ionization (EI) source. A small amount of the sample is introduced into the instrument, often via
a direct insertion probe or after separation by gas chromatography. In the El source, the
sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation. The resulting ions are then separated by their mass-to-
charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The logical flow of acquiring and interpreting the spectral data for 1-(4-Chloro-3-
methylphenyl)ethanone is illustrated in the diagram below.
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Data Acquisition Data Processing & Analysis Interpretation

Mass Spectrometer (El) a\ Peak Detection & Integration - Mass Spectrum
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1-(4-Chloro-3-methylphenyl)ethanone Sample FT-IR Spectrometer (ATR) Raw IR Data (Interferogram) ourier Transform >I IR Spectrum : Structural Elucidation

NMR Spectrometer L g Raw NMR Data (FID) —I>| 1H & 13C NMR Spectra

Click to download full resolution via product page

Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Chloro-3-
methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154754#spectral-data-for-1-4-chloro-3-methylphenyl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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